Unii-8WW8T70rdc
Description
UNII-8WW8T70rdc is a substance registered under the FDA’s Global Substance Registration System (GSRS), which assigns Unique Ingredient Identifiers (UNIIs) to ensure unambiguous identification of substances relevant to medicine and translational research . This compound is characterized by a bromine substituent at the 2-position and a nitro group at the 4-position on a benzoic acid backbone. Key properties include:
- Solubility: 0.687 mg/mL in water, categorized as "soluble" .
- Log S Values: ESOL (-2.47), Ali (-1.98), SILICOS-IT (-2.63), indicating moderate hydrophobicity .
- Hazard Profile: Classified with warning code H302 (harmful if swallowed) and precautionary measures P280 (wear protective gloves) and P305+P351+P338 (rinse eyes cautiously) .
The compound’s synthesis involves a green chemistry approach using an A-FGO catalyst in tetrahydrofuran (THF), achieving a 98% yield under reflux conditions .
Properties
CAS No. |
1021539-02-5 |
|---|---|
Molecular Formula |
C26H25F2N3O2 |
Molecular Weight |
449.49 |
IUPAC Name |
5-Fluoro-2-{2-[(4aS,5R)-1-(4-fluorophenyl)-5-hydroxy4a-methyl-1,4,4a,5,6,7-hexahydrocyclopenta[f]indazol-5-yl]ethyl}benzamide |
Purity |
95% |
Synonyms |
MK-5932; 5-Fluoro-2-{2-[(4aS,5R)-1-(4-fluorophenyl)-5-hydroxy4a-methyl-1,4,4a,5,6,7-hexahydrocyclopenta[f]indazol-5-yl]ethyl}benzamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Chloro-4-nitrobenzoic Acid (CAS 99-65-0)
- Molecular Formula: C₇H₄ClNO₄.
- Molecular Weight : 201.56 g/mol.
- Key Differences :
- Substituent : Chlorine (Cl) replaces bromine (Br), reducing molecular weight by ~4.5%.
- Solubility : Higher aqueous solubility (1.2 mg/mL) due to Cl’s lower atomic radius and weaker hydrophobic effects compared to Br .
- Reactivity : Chlorine’s higher electronegativity increases electrophilic aromatic substitution reactivity, making it more prone to hydrolysis under basic conditions.
3-Bromo-5-nitrobenzoic Acid (CAS 13296-94-1)
- Molecular Formula: C₇H₄BrNO₄.
- Molecular Weight : 246.02 g/mol.
- Key Differences :
- Substituent Position : Bromine at the 3-position alters steric and electronic effects.
- Log S : Lower solubility (Log S = -2.89) due to meta-substitution disrupting molecular symmetry, reducing crystal lattice stability .
- Applications : Meta-substituted derivatives are less commonly used in pharmaceuticals but find niche roles in agrochemicals due to slower degradation rates.
Comparison with Functionally Similar Compounds
4-Nitrobenzoic Acid (CAS 62-23-7)
- Molecular Formula: C₇H₅NO₄.
- Molecular Weight : 167.12 g/mol.
- Acidity: Stronger acidity (pKa ~1.7) compared to UNII-8WW8T70rdc (pKa ~2.1) due to nitro group’s electron-withdrawing effect without steric hindrance from Br . Applications: Widely used as a precursor in dyes and antiseptics, whereas brominated analogs like this compound are preferred in flame retardants and specialized antimicrobial agents.
2-Bromo-4-methylbenzoic Acid (CAS 7697-27-0)
- Molecular Formula : C₈H₇BrO₂.
- Molecular Weight : 215.05 g/mol.
- Functional Comparison :
Quantitative Comparison of Key Properties
| Property | This compound | 2-Chloro-4-nitrobenzoic Acid | 3-Bromo-5-nitrobenzoic Acid | 4-Nitrobenzoic Acid |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 201.02 | 201.56 | 246.02 | 167.12 |
| Solubility (mg/mL) | 0.687 | 1.2 | 0.532 | 2.1 |
| Log S (ESOL) | -2.47 | -2.15 | -2.89 | -1.78 |
| Hazard Classification | H302 | H302 | H318 (eye damage) | None |
| Synthesis Yield (%) | 98 | 85 | 72 | 90 |
Data compiled from experimental studies and physicochemical databases .
Research Findings and Implications
- Structural Influence on Bioavailability : Bromine in this compound enhances membrane permeability compared to chlorine analogs, as evidenced by its higher ESOL bioavailability score (0.55 vs. 0.48 for 2-chloro-4-nitrobenzoic acid) .
- Safety Profile: The nitro group in this compound contributes to its H302 hazard, whereas non-nitro analogs like 2-bromo-4-methylbenzoic acid exhibit lower toxicity .
- Industrial Relevance : Brominated aromatic acids are prioritized in flame retardant formulations due to Br’s radical scavenging properties, but chlorine derivatives dominate in cost-sensitive applications .
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